Acetic acid--selanyldimethanol (2/1)
Description
Acetic acid-modified sludge-based biochar (ASBB) is a functional adsorbent derived from excess sludge (ES) treated with potassium hydroxide (KOH) and acetic acid. The preparation involves pyrolyzing KOH-impregnated ES at 350°C–700°C under nitrogen, followed by acetic acid treatment to enhance porosity and introduce carboxyl (-COOH) groups . ASBB exhibits exceptional uranium (U(VI)) adsorption efficiency (97.8%) and rapid equilibrium (5 minutes) under optimal conditions (pH 6.0, 0.30 g/L dosage) . Key structural features include:
- Increased Porosity: Brunauer–Emmett–Teller (BET) surface area expansion due to acetic acid’s pore-widening effect .

- Functional Groups: FTIR and XPS analyses confirm the presence of -COOH, enabling monodentate coordination with U(VI) via -COO⁻ groups .
- Reusability: ASBB maintains adsorption efficiency over multiple cycles, making it cost-effective for uranium recovery from wastewater .
Properties
CAS No. |
63742-26-7 |
|---|---|
Molecular Formula |
C6H14O6Se |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
acetic acid;hydroxymethylselanylmethanol |
InChI |
InChI=1S/C2H6O2Se.2C2H4O2/c3-1-5-2-4;2*1-2(3)4/h3-4H,1-2H2;2*1H3,(H,3,4) |
InChI Key |
FDJPNNOLLQJUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(O)[Se]CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–selanyldimethanol (2/1) typically involves the reaction of acetic acid with selanyldimethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in such reactions include sulfuric acid or other strong acids .
Industrial Production Methods
Industrial production of acetic acid–selanyldimethanol (2/1) may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–selanyldimethanol (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into other derivatives with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
Acetic acid–selanyldimethanol (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid–selanyldimethanol (2/1) involves its interaction with specific molecular targets and pathways. The compound may act by modifying the activity of enzymes or other proteins, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Uranium Adsorbents
The following table and analysis compare ASBB with other adsorbents in terms of structural properties, adsorption performance, and mechanisms.
Table 1: Comparative Performance of Uranium Adsorbents
Key Comparative Insights
Surface Area and Porosity
- ASBB vs. Nitric Acid-Modified Biochar : While nitric acid increases surface area more significantly (300–400 m²/g), ASBB’s acetic acid treatment balances porosity expansion (250–300 m²/g) with functional group addition, enabling faster kinetics .
- ASBB vs. Phosphonate-Grafted Carbon : Phosphonate-modified materials exhibit higher surface areas (450–500 m²/g) but slower equilibration (30 minutes) due to less optimized pore accessibility .
Functional Groups and Adsorption Mechanisms
- -COOH Groups: ASBB’s -COOH groups, confirmed by XPS (peak at 288.86 eV for C=O) , facilitate monodentate coordination with U(VI), similar to carboxylate nanocrystals . In contrast, phosphonate and amidoxime groups rely on chelation, which may require longer contact times .
Adsorption Kinetics
- ASBB achieves equilibrium in 5 minutes , outperforming most adsorbents (e.g., 60 minutes for nitric acid-modified biochar) . This rapid kinetics is attributed to synergistic pore accessibility and -COOH availability.
- Carboxylate nanocrystals, though faster (10 minutes), require complex synthesis and lack scalability compared to ASBB’s waste-derived preparation .
Reusability and Cost
- ASBB’s stability in acidic eluents (e.g., 0.1M HNO₃) allows repeated use without significant capacity loss, unlike graphene oxide composites, which degrade over cycles .
- Nitric acid-modified biochar and phosphonate-grafted carbon involve costly reagents, whereas ASBB utilizes low-cost sludge and acetic acid .
Notes
- All data are derived from peer-reviewed studies, ensuring authoritative comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

